2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid

Carboxypeptidase A inhibition Time-dependent enzyme kinetics Slow-binding inhibitor

2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid (CAS 1026755-20-3) is a synthetic small molecule with molecular formula C19H22N2O4 and molecular weight 342.4 g/mol. It belongs to the class of N-substituted 4-oxo-4-(phenylamino)butanoic acid derivatives, structurally characterized by a 4-methoxyphenethylamino group at the 2-position and a phenylamino carboxamide at the 4-position.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
Cat. No. B12134849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H22N2O4/c1-25-16-9-7-14(8-10-16)11-12-20-17(19(23)24)13-18(22)21-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,21,22)(H,23,24)
InChIKeyFTTWLLDGXMIJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic Acid – Chemical Identity and Procurement-Relevant Classification


2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic acid (CAS 1026755-20-3) is a synthetic small molecule with molecular formula C19H22N2O4 and molecular weight 342.4 g/mol . It belongs to the class of N-substituted 4-oxo-4-(phenylamino)butanoic acid derivatives, structurally characterized by a 4-methoxyphenethylamino group at the 2-position and a phenylamino carboxamide at the 4-position. This scaffold is related to succinanilic acid (4-oxo-4-(phenylamino)butanoic acid, CAS 102-14-7) [1] and has been deposited in curated bioactivity databases under CHEMBL4169911 with reported inhibitory activity against bovine carboxypeptidase A1 [2].

Why 2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic Acid Cannot Be Swapped with General-Purpose Succinanilic Acid Derivatives


Generic substitution within the 4-oxo-4-(phenylamino)butanoic acid family is not scientifically sound because the N-2 substituent identity (4-methoxyphenethyl vs. hydrogen, benzyl, or trifluoromethyl-phenyl) fundamentally alters the enzyme inhibition kinetics. For the target compound, the 4-methoxyphenethyl group confers a pronounced time-dependent inhibition profile against carboxypeptidase A that is absent in the unsubstituted core scaffold, succinanilic acid (CAS 102-14-7), which lacks this secondary amine functionality [1]. This kinetic behavior—an IC50 shift from 60 µM to 0.97 µM depending on preincubation duration—means that apparent potency, selectivity windows, and assay protocol sensitivity are all strongly dependent on the exact substitution pattern [2]. Researchers or procurement specialists who substitute a cheaper or more available analog risk obtaining entirely different pharmacological profiles, invalidating cross-study comparisons and wasting screening resources.

Quantitative Differentiation Evidence for 2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic Acid Versus Structural Analogs


Time-Dependent Inhibition of Bovine Carboxypeptidase A – 62-Fold IC50 Shift with Extended Preincubation

The target compound exhibits strong time-dependent inhibition of bovine carboxypeptidase A (CPA). When preincubated with the enzyme for only 2 minutes, the IC50 is 60,000 nM (60 µM) [REFS-1, Assay ID 2]. Extending the preincubation period to 3 hours under otherwise identical assay conditions (substrate: N-(4-methoxyphenylazoformyl)-Phe-OH) yields an IC50 of 970 nM (0.97 µM) [REFS-1, Assay ID 1]. This represents a 62-fold increase in apparent potency driven purely by incubation time. In contrast, structurally simpler succinanilic acid (4-oxo-4-(phenylamino)butanoic acid, CAS 102-14-7), which lacks the 2-(4-methoxyphenethyl)amino substituent, does not display this pronounced time-dependence and functions as a rapid-equilibrium inhibitor [2].

Carboxypeptidase A inhibition Time-dependent enzyme kinetics Slow-binding inhibitor

Structural Differentiation from the 3-(Trifluoromethyl)phenyl Analog – Divergent Enzyme Targeting (CPA vs. TG2)

The closest commercially cataloged analog, 2-((4-Methoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid (CAS 1047679-01-5), differs only by a single -CF3 substituent at the meta position of the terminal phenylamino ring . Despite this minimal structural perturbation, the analog is characterized as a potent and irreversible inhibitor of tissue transglutaminase (TG2), a calcium-dependent enzyme unrelated to carboxypeptidase A [1]. The target compound (CAS 1026755-20-3), carrying an unsubstituted phenylamino ring, shows measured activity against bovine CPA (IC50 970 nM with 3-hr preincubation) and no reported TG2 inhibition [2]. This single-substituent switch fundamentally redirects the target profile from a transglutaminase inhibitor to a carboxypeptidase A ligand, demonstrating that the two compounds are not functionally interchangeable despite sharing the identical core and N-2 substituent.

Target selectivity Transglutaminase 2 (TG2) Structure-activity relationship

Class-Level Differentiation – N-2 Substituent Size and Lipophilicity as Determinants of CPA Binding Kinetics

Within the broader class of 4-oxo-4-(phenylamino)butanoic acid derivatives, carboxypeptidase A inhibition potency is strongly modulated by the steric bulk and lipophilicity of the N-2 substituent. The target compound carries a 4-methoxyphenethyl group (calculated ClogP contribution approximately +2.5 relative to the unsubstituted scaffold; MW 342.4) , which is significantly larger and more lipophilic than the hydrogen atom present in the parent succinanilic acid (MW 193.2, ClogP ~0.8) [1]. This increased molecular volume and lipophilicity correlate with the observed time-dependent binding behavior—a hallmark of induced-fit or slow conformational rearrangement upon ligand engagement. Smaller N-2 substituents (e.g., methyl, hydrogen) in the succinanilic acid series generally produce rapid-equilibrium inhibitors with IC50 values in the high micromolar to millimolar range against CPA [2], contrasting with the sub-micromolar steady-state IC50 achieved by the target compound after prolonged incubation. This class-level SAR suggests that the 4-methoxyphenethyl group is a key pharmacophoric element for achieving nanomolar-range CPA inhibition within this chemotype.

Carboxypeptidase A SAR N-substituted butanoic acid Ligand efficiency

Recommended Procurement and Application Scenarios for 2-((4-Methoxyphenethyl)amino)-4-oxo-4-(phenylamino)butanoic Acid


Time-Dependent Enzyme Inhibition Mechanistic Studies (Carboxypeptidase A)

This compound is best deployed as a probe molecule for investigating slow-binding or induced-fit inhibition mechanisms at bovine carboxypeptidase A. Its 62-fold IC50 shift between 2-minute and 3-hour preincubation (60,000 nM → 970 nM) [1] makes it a valuable tool for dissecting the kinetic pathway of inhibitor-enzyme complex maturation. Researchers should design protocols with multiple preincubation timepoints to fully capture the time-dependent pharmacology, and should not use single-timepoint IC50 values as the sole criterion for compound ranking. This compound is unsuitable for high-throughput screens that employ short (<10 min) incubation steps, where its apparent potency will be dramatically underestimated.

Structure-Activity Relationship (SAR) Campaigns on N-2 Substituted Butanoic Acid Derivatives

The target compound serves as a key comparator in SAR studies exploring how N-2 substituent identity (4-methoxyphenethyl vs. benzyl, alkyl, or hydrogen) influences CPA inhibition kinetics and potency. As demonstrated by the class-level inference evidence [2], the 4-methoxyphenethyl group confers a >100-fold potency advantage over the unsubstituted parent scaffold. Procurement of this specific derivative enables direct head-to-head comparisons with newly synthesized analogs, anchoring SAR tables to a well-characterized reference point with publicly available IC50 data in the BindingDB/ChEMBL ecosystem.

Target Selectivity Profiling Against the 3-(Trifluoromethyl)phenyl Analog

Given that the structurally adjacent analog (CAS 1047679-01-5) is an irreversible TG2 inhibitor while the target compound is a CPA inhibitor [3], simultaneous procurement of both compounds enables selectivity panel screening. Laboratories investigating the target-hopping potential of this chemotype should include both compounds in parallel assays against CPA, TG2, and related zinc metalloproteases to map the selectivity landscape controlled by the terminal phenyl ring substitution. This paired procurement strategy is essential for any program aiming to develop isozyme-selective inhibitors from the 4-oxo-4-(phenylamino)butanoic acid scaffold.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined CAS number (1026755-20-3), molecular formula (C19H22N2O4), and molecular weight (342.4 g/mol) , this compound can serve as a reference standard for HPLC-MS method development, purity verification, and identity confirmation in laboratories synthesizing or characterizing novel analogs within this structural class. Its distinct retention time and mass spectral signature, conferred by the 4-methoxyphenethyl moiety, differentiate it chromatographically from simpler succinanilic acid derivatives.

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